4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
Description
This compound is a structurally complex indole derivative featuring multiple aromatic substituents. Its molecular formula is C₂₈H₂₂FNO₂S, with a molecular weight of 455.5 g/mol (calculated). Key structural elements include:
- A 6,7-dihydro-1H-indole core.
- 4-Methoxyphenyl and phenyl groups at positions 1 and 2, contributing steric bulk and electron-donating effects.
- A formyl group (-CHO) at position 5, which may serve as a reactive site for further functionalization.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FNO2S/c1-32-23-12-10-22(11-13-23)30-26-16-7-20(18-31)28(33-24-14-8-21(29)9-15-24)25(26)17-27(30)19-5-3-2-4-6-19/h2-6,8-15,17-18H,7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWPIVXUFACVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 455.54 g/mol. The structure includes a fluorophenyl group, a methoxyphenyl group, and an indole moiety, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of indole compounds can possess significant antimicrobial properties. The specific compound may exhibit similar effects, although detailed studies are still needed to confirm its efficacy against specific pathogens.
- Anticancer Properties : Indole derivatives are often investigated for their anticancer potential. The structural features of this compound suggest it may interact with cellular pathways involved in cancer progression.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer cell proliferation and survival. For instance, inhibition of cyclin-dependent kinases (CDKs) has been reported for related indole derivatives.
- Apoptosis Induction : Some studies suggest that indole-based compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Antimicrobial Studies
A study conducted on related indole compounds demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on the target compound is limited, the structural similarities suggest potential efficacy.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Indole Derivative A | 0.5 | E. coli |
| Indole Derivative B | 0.3 | S. aureus |
Anticancer Activity
Research has shown that various indole derivatives can inhibit cancer cell growth effectively. For instance, compounds similar to the target structure have exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 0.01 |
| Compound Y | A549 | 0.71 |
| Target Compound | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate (CAS: 297763-79-2)
Molecular Formula: C₁₉H₁₉NO₃S Molecular Weight: 341.4 g/mol Key Structural Differences:
| Feature | Target Compound | Similar Compound |
|---|---|---|
| Position 1 Substituent | 4-Methoxyphenyl (electron-donating, enhances π-π interactions) | None (indole NH retained) |
| Position 2 Substituent | Phenyl (aromatic bulk) | Ethyl carboxylate ester (polar, hydrolyzable) |
| Position 3 Substituent | None | Methyl (modest steric effect) |
| Position 4 Substituent | 4-Fluorophenylsulfanyl (electronegative, metabolic resistance) | Phenylsulfanyl (less electronegative) |
| Reactive Group | Formyl (-CHO) at position 5 | Formyl (-CHO) at position 5 |
Physicochemical Implications :
- Lipophilicity : The target compound’s fluorophenyl and methoxyphenyl groups increase logP compared to the ester-containing analog, suggesting better membrane permeability.
- Stability : The ethyl ester in Compound 1 may undergo hydrolysis in vivo, whereas the target’s aldehyde and aryl groups are more stable .
- Synthetic Accessibility : The ester group in Compound 1 simplifies synthesis via carboxylate coupling, while the target compound’s multiple aromatic substituents require advanced cross-coupling strategies .
Broader Context of Indole Derivatives
Indole-based compounds are widely studied for their pharmacological versatility. Key trends in analogs include:
- Halogenation: Fluorine or chlorine at the phenylsulfanyl group (as in the target) improves metabolic stability and target affinity compared to non-halogenated analogs.
- Electron-Donating Groups : Methoxy substituents (target) enhance solubility and π-π stacking vs. methyl or ester groups (Compound 1).
- Positional Effects : Substituents at positions 1 and 2 (target) create steric bulk that may limit rotational freedom, favoring selective binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
